

# Benchmarking Atuliflapon: A Comparative Guide to Standard-of-Care Asthma Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **atuliflapon**, an investigational oral therapy for asthma, with the current standard-of-care treatments. As **atuliflapon** is currently in Phase 2a clinical trials, this comparison is based on its mechanism of action and available trial design information, juxtaposed with the established clinical data of approved therapies. This document is intended to serve as a resource for researchers and professionals in the field of respiratory drug development.

### Introduction to Atuliflapon

**Atuliflapon** (formerly AZD5718) is an orally administered, selective inhibitor of 5-lipoxygenase-activating protein (FLAP).[1][2] By targeting FLAP, **atuliflapon** aims to reduce the production of all leukotrienes, which are potent pro-inflammatory mediators implicated in the pathophysiology of asthma.[3][4] This mechanism of action represents a potential new oral treatment option for patients with moderate-to-severe uncontrolled asthma.[5][6][7]

### **Mechanism of Action: The Leukotriene Pathway**

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[8] [9] The 5-lipoxygenase-activating protein (FLAP) is a crucial protein that facilitates the interaction between 5-LO and its substrate, arachidonic acid.[4][8] By inhibiting FLAP, atuliflapon effectively blocks the synthesis of all leukotrienes, including both cysteinyl leukotrienes (LTC4, LTD4, LTE4) and LTB4.[3][10] This upstream inhibition is distinct from



leukotriene receptor antagonists, which only block the action of cysteinyl leukotrienes at their receptor.[3]



Click to download full resolution via product page

**Atuliflapon**'s inhibition of the leukotriene synthesis pathway.

## The FLASH Clinical Trial: Investigating Atuliflapon in Asthma

**Atuliflapon** is currently being evaluated in the Phase 2a FLASH (A Study to Assess the Efficacy and Safety of **Atuliflapon** in Moderate-to-Severe Uncontrolled Asthma) clinical trial (NCT05251259).[11] This study is a randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of once-daily oral **atuliflapon** over a 12-week period in adults with moderate-to-severe uncontrolled asthma.[11][12] The estimated primary completion date for this trial is January 29, 2026.[11]

### **Experimental Workflow of the FLASH Trial**

The FLASH trial follows a structured protocol to evaluate the efficacy and safety of **atuliflapon**.





Click to download full resolution via product page

A simplified workflow of the **atuliflapon** FLASH clinical trial.

### **Key Parameters of the FLASH Trial**



| Parameter           | Description                                                                                                                                                                                        |  |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Study Phase         | Phase 2a[11]                                                                                                                                                                                       |  |
| Study Design        | Randomized, Double-Blind, Placebo-Controlled, Parallel Group[11]                                                                                                                                   |  |
| Patient Population  | Adults (18-80 years) with moderate-to-severe uncontrolled asthma on a stable dose of inhaled corticosteroid (ICS) and long-acting beta-agonist (LABA).[7][12]                                      |  |
| Intervention        | Atuliflapon (oral, once daily) vs. Placebo[11]                                                                                                                                                     |  |
| Treatment Duration  | 12 weeks[11]                                                                                                                                                                                       |  |
| Primary Endpoint    | Time to first severe asthma exacerbation.[13]                                                                                                                                                      |  |
| Secondary Endpoints | Change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1), St. George's Respiratory Questionnaire (SGRQ) score, and Asthma Control Questionnaire-6 (ACQ-6) score.[13] |  |

## Standard-of-Care Asthma Therapies: A Comparative Overview

The current standard of care for moderate-to-severe asthma, as outlined by the Global Initiative for Asthma (GINA) 2025 guidelines, involves a stepwise approach.[14][15][16][17][18] This typically includes inhaled corticosteroids (ICS) in combination with long-acting beta-agonists (LABA), and for patients with more severe, uncontrolled disease, add-on biologic therapies.

## Inhaled Corticosteroids (ICS) and Long-Acting Beta-Agonists (LABA)

ICS/LABA combination therapy is a cornerstone of asthma management, providing both antiinflammatory and bronchodilatory effects.[19][20]

Table 1: Efficacy of ICS/LABA Combination Therapy in Asthma



| Efficacy Outcome                    | Key Clinical Trial Findings                                                                                                                                                                                                  |  |
|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Reduction in Severe Exacerbations   | Combination ICS/LABA therapy has been shown to significantly reduce the rate of severe asthma exacerbations compared to ICS alone. A meta-analysis showed a 26% reduction in the severe exacerbation rate with ICS/LABA.[19] |  |
| Improvement in Lung Function (FEV1) | Clinical trials have consistently demonstrated that the addition of a LABA to ICS therapy leads to significant improvements in FEV1.[20][21]                                                                                 |  |
| Symptom Control                     | The combination therapy is effective in improving overall asthma control and reducing daily symptoms.[21]                                                                                                                    |  |
| Safety                              | Large clinical safety trials have shown that the use of LABAs in combination with ICS does not significantly increase the risk of serious asthmarelated outcomes compared to ICS alone.[22]                                  |  |

## **Biologic Therapies for Severe Asthma**

For patients with severe asthma that remains uncontrolled on high-dose ICS/LABA, biologic therapies targeting specific inflammatory pathways are recommended.[14]

Table 2: Comparative Efficacy of Biologic Therapies in Severe Asthma



| Biologic (Target)              | Key Clinical Trials                        | Reduction in Annualized Exacerbation Rate (AER) vs. Placebo      | Improvement in<br>Pre-Bronchodilator<br>FEV1 vs. Placebo                 |
|--------------------------------|--------------------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------------|
| Dupilumab (Anti-IL-<br>4Rα)    | QUEST,<br>VENTURE[23][24][25]              | 47.7% (QUEST)[26]                                                | 0.14 L (QUEST)[26]                                                       |
| Benralizumab (Anti-IL-<br>5Rα) | SIROCCO,<br>CALIMA[27][28][29]<br>[30][31] | Up to 51%[27]                                                    | Up to 159 mL[27]                                                         |
| Mepolizumab (Anti-IL-<br>5)    | MENSA, MUSCA[32]<br>[33][34][35][36]       | 49-70% reduction in clinically significant exacerbations[33][36] | Significant improvements observed across most patient subgroups[33] [36] |
| Omalizumab (Anti-<br>IgE)      | INNOVATE[37][38][39]                       | 26% reduction in clinically significant exacerbations            | Significant improvements in morning peak expiratory flow[40]             |

# Benchmarking Atuliflapon: A Forward-Looking Perspective

As clinical data for **atuliflapon** is not yet available, a direct comparison of its efficacy and safety with standard-of-care therapies is speculative. However, based on its mechanism of action and the design of the FLASH trial, several key points can be considered for benchmarking:

- Oral Administration: Atuliflapon's oral formulation offers a potential advantage in terms of convenience and patient adherence compared to the inhaled and injectable routes of administration for current standard-of-care therapies.[5]
- Novel Mechanism of Action: By targeting the leukotriene pathway upstream, atuliflapon
  offers a different therapeutic approach compared to corticosteroids and biologics that target
  other inflammatory pathways.[3][4] This could be beneficial for patients who do not respond
  adequately to existing treatments.



- Patient Population: The FLASH trial is enrolling patients with moderate-to-severe
  uncontrolled asthma, a similar population to those treated with biologics.[7][12] The results of
  this trial will be crucial in determining atuliflapon's potential place in the treatment
  landscape.
- Efficacy Endpoints: The primary endpoint of the FLASH trial, time to first severe asthma
  exacerbation, is a clinically meaningful endpoint that will allow for a clear assessment of
  atuliflapon's ability to reduce the risk of these significant events.[13]

#### Conclusion

**Atuliflapon**, with its novel mechanism of inhibiting the leukotriene synthesis pathway via FLAP, represents a promising investigational oral therapy for moderate-to-severe uncontrolled asthma. While awaiting the results of the ongoing FLASH clinical trial, this guide provides a framework for understanding its potential role in relation to the well-established efficacy and safety profiles of current standard-of-care treatments, including ICS/LABA combinations and biologic therapies. The successful completion and publication of the FLASH trial data will be essential to definitively benchmark **atuliflapon**'s performance and determine its future position in the asthma treatment paradigm.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Atuliflapon AstraZeneca AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Type 2 inflammation and biological therapies in asthma: Targeted medicine taking flight -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201 - PMC [pmc.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 5. Atuliflapon for Uncontrolled Asthma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Asthma Clinical Trial FLASH [onsiteclinical.com]
- 7. familyallergy.com [familyallergy.com]
- 8. Leukotriene biosynthetic enzymes as therapeutic targets PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosciencepharma.com [biosciencepharma.com]
- 10. Disposition of orally administered atuliflapon, a novel 5-lipoxygenase-activating protein inhibitor in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study to Assess the Efficacy and Safety of Atuliflapon in Moderate-to-Severe Uncontrolled Asthma [astrazenecaclinicaltrials.com]
- 12. ichgcp.net [ichgcp.net]
- 13. Redirecting to https://onderzoekmetmensen.nl/en/trial/53653 [onderzoekmetmensen.nl]
- 14. Global Initiative for Asthma (GINA) Guidelines Update [ilmeridian.com]
- 15. ampulmonary.com [ampulmonary.com]
- 16. ginasthma.org [ginasthma.org]
- 17. ipu.ie [ipu.ie]
- 18. GINA 2025: Key Updates SCHILLER Americas [schillerus.com]
- 19. Evidence reviews for drug combinations and sequencing for asthma management NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Description of the protocol for the PRACTICAL study: a randomised controlled trial of the efficacy and safety of ICS/LABA reliever therapy in asthma PMC [pmc.ncbi.nlm.nih.gov]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. fda.gov [fda.gov]
- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 24. New England Journal of Medicine Publishes Two Positive Phase 3 Trials Showing DUPIXENT® (dupilumab) Improved Moderate-to-Severe Asthma | Regeneron Pharmaceuticals Inc. [newsroom.regeneron.com]
- 25. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma PubMed [pubmed.ncbi.nlm.nih.gov]

### Validation & Comparative





- 27. Benralizumab phase III trials show positive results in severe asthma [astrazeneca.com]
- 28. Summary of Pooled Data From SIROCCO and CALIMA Clinical Review Report: Benralizumab (Fasenra) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. thorax.bmj.com [thorax.bmj.com]
- 30. Predictors of enhanced response with benralizumab for patients with severe asthma: pooled analysis of the SIROCCO and CALIMA studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
- 32. Efficacy of add-on mepolizumab in adolescents with severe eosinophilic asthma PMC [pmc.ncbi.nlm.nih.gov]
- 33. Mepolizumab reduces exacerbations in patients with severe eosinophilic asthma, irrespective of body weight/body mass index: meta-analysis of MENSA and MUSCA -PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. publications.ersnet.org [publications.ersnet.org]
- 35. gsk.com [gsk.com]
- 36. researchgate.net [researchgate.net]
- 37. publications.ersnet.org [publications.ersnet.org]
- 38. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 39. Food Allergy News & Updates | Harvard T.H. Chan School of Public Health [hsph.harvard.edu]
- 40. Benefits of omalizumab as add-on therapy in patients with severe persistent asthma who
  are inadequately controlled despite best available therapy (GINA 2002 step 4 treatment):
  INNOVATE PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking Atuliflapon: A Comparative Guide to Standard-of-Care Asthma Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605769#benchmarking-atuliflapon-against-standard-of-care-asthma-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com